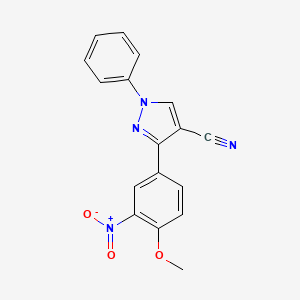

3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12N4O3/c1-24-16-8-7-12(9-15(16)21(22)23)17-13(10-18)11-20(19-17)14-5-3-2-4-6-14/h2-9,11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLVDPUZWILVYMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=NN(C=C2C#N)C3=CC=CC=C3)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(4-Methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This compound is characterized by a pyrazole ring substituted with both methoxy and nitro groups, which are known to influence its pharmacological properties. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 314.31 g/mol. The presence of the methoxy group enhances solubility, while the nitro group may contribute to its biological activity through redox reactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 314.31 g/mol |

| Functional Groups | Methoxy, Nitro, Pyrazole |

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, including:

- Formation of the Pyrazole Ring : Reacting hydrazine with an appropriate 1,3-diketone or β-keto ester.

- Methoxylation : Introducing the methoxy group through nucleophilic substitution.

- Nitro Group Introduction : Using nitrating agents to introduce the nitro group at the para position relative to the methoxy group.

- Final Cyclization : Completing the pyrazole structure and introducing the carbonitrile group.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. For instance, pyrazole derivatives have been shown to inhibit tumor necrosis factor alpha (TNFα)-induced motility in cancer cell lines such as MDA-MB-231, suggesting potential applications in cancer therapy .

Anti-inflammatory Effects

Pyrazole derivatives are also recognized for their anti-inflammatory properties. The presence of the nitro group enhances these effects by modulating inflammatory pathways, potentially leading to reduced cytokine production and inflammatory cell infiltration .

The mechanism by which this compound exerts its biological effects may involve:

- Interaction with Enzymes and Receptors : The structural features allow binding to specific active sites on enzymes or receptors, modulating their activity.

- Redox Reactions : The nitro group can participate in redox reactions, influencing various biological pathways.

Case Studies and Research Findings

Several studies have highlighted the biological activities of related pyrazole compounds:

- Anticancer Studies : A study demonstrated that a derivative similar to our compound inhibited MMP9 expression in breast cancer cells via EGR-1 downregulation, showcasing its potential for cancer treatment .

- Antimicrobial Activity : Other pyrazole derivatives have shown promising results against various bacterial strains, indicating a broad spectrum of antimicrobial activity which may extend to our compound .

Comparison with Similar Compounds

Table 1: Substituent Comparison

Key Observations :

Key Observations :

- Melting Points : Derivatives with bulkier substituents (e.g., 4c with propyl) exhibit higher melting points than those with smaller groups (e.g., 4b with ethyl) .

- Synthetic Efficiency: Multicomponent reactions (e.g., LN002 synthesis ) offer advantages in step economy compared to traditional cyclocondensation.

Key Observations :

- Antimicrobial Potential: The nitro group in the target compound may enhance antimicrobial activity, as seen in compound 51 .

- Cytotoxicity : Chromene-containing DK4023 demonstrates targeted anticancer effects , whereas the target compound’s nitro group may confer broader cytotoxicity.

Q & A

Q. What are the established synthetic routes for 3-(4-methoxy-3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, and how are reaction conditions optimized?

The compound is synthesized via coupling reactions, often involving diazonium intermediates or multi-component reactions. For example, similar pyrazole-4-carbonitriles are prepared through:

- One-pot coupling of aldehydes (e.g., 4-methoxy-3-nitrobenzaldehyde), malononitrile, and hydrazines under reflux or microwave irradiation . Microwave conditions (e.g., 3 min, 90.4% yield) significantly reduce reaction time compared to traditional reflux (22 h, 88% yield) .

- Diazonium salt coupling : A diazonium chloride intermediate (from 4-methoxy-3-nitroaniline) reacts with pyrazole precursors, followed by cyanation. This method requires precise pH control and low temperatures (0–5°C) to stabilize the diazonium intermediate .

Q. Which spectroscopic and crystallographic methods are used to confirm the molecular structure of this compound?

Structural validation typically involves:

- NMR spectroscopy : and NMR identify proton environments and carbon frameworks, with characteristic signals for nitrile (-C≡N, ~110 ppm in ) and aromatic protons .

- X-ray crystallography : Single-crystal diffraction resolves bond lengths, angles, and substituent orientations. For example, nitro and methoxy groups exhibit distinct dihedral angles with the pyrazole ring .

- IR and HRMS : IR confirms nitrile (2230–2260 cm) and nitro (1520–1560 cm) groups, while HRMS validates the molecular formula .

Advanced Research Questions

Q. How do computational methods like DFT aid in understanding the electronic properties and reactivity of this compound?

Density Functional Theory (DFT) calculations predict:

- Electron distribution : The nitro group acts as an electron-withdrawing moiety, polarizing the pyrazole ring and directing electrophilic attacks to the 4-methoxy-substituted phenyl ring .

- Reactivity hotspots : Frontier molecular orbital (FMO) analysis identifies the nitrile and nitro groups as reactive sites for nucleophilic/electrophilic substitutions .

- Solvent effects : Polar solvents stabilize charge-separated intermediates in reactions like Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in reported biological activities of pyrazole-4-carbonitrile derivatives?

Discrepancies in bioactivity (e.g., anticancer vs. antimicrobial) arise from substituent variations. Methodological approaches include:

- Structure-Activity Relationship (SAR) studies : Systematic substitution of the methoxy/nitro groups (e.g., replacing nitro with halogens) to isolate contributing moieties .

- Dose-response assays : Testing across multiple cell lines (e.g., MDA-MB-231 breast cancer vs. HCT-116 colon cancer) to identify tissue-specific effects .

- Pathway analysis : Downstream targets like EGR-1 or MMP9 are validated via siRNA knockdown or Western blotting to confirm mechanism .

Q. How do substituents (methoxy, nitro) influence the compound’s reactivity in further functionalization?

- Methoxy group (-OCH) : Enhances electron density on the phenyl ring, facilitating electrophilic substitutions (e.g., nitration or halogenation at the para position) .

- Nitro group (-NO) : Deactivates the ring, favoring nucleophilic aromatic substitution under harsh conditions (e.g., NaOH/EtOH at 80°C) .

- Synergistic effects : The meta-nitro/para-methoxy arrangement creates steric hindrance, limiting access to the pyrazole ring but stabilizing intermediates in cross-coupling reactions .

Q. What experimental designs mitigate challenges in crystallizing this compound for X-ray studies?

- Solvent screening : High-polarity solvents (e.g., DMSO/EtOH mixtures) promote slow evaporation and single-crystal growth .

- Temperature gradients : Gradual cooling (e.g., 25°C → 4°C over 48 h) reduces crystal defects .

- Co-crystallization agents : Urea or thiourea derivatives improve lattice stability via hydrogen bonding with the nitrile group .

Methodological Considerations

- Contradiction analysis : Conflicting spectral data (e.g., unexpected NMR shifts) are resolved by repeating reactions under inert atmospheres to exclude oxidation byproducts .

- Yield optimization : Design of Experiments (DoE) models evaluate factors like catalyst loading (e.g., Cu(OTf)) and solvent polarity to maximize efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.